3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one
Overview
Description
3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one, also known as APC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has been studied extensively for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which play a role in the regulation of cyclic nucleotide levels. 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has also been shown to inhibit the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects:
3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of microglia and astrocytes in the brain. 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, and its structure can be modified to create analogs with different properties. However, 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one also has limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Furthermore, the complex synthesis process and the need for careful purification make it difficult to produce large quantities of 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one.
Future Directions
There are several future directions for research on 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one. One area of interest is the potential use of 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one analogs with improved properties, such as increased potency or selectivity. Finally, further research is needed to establish the long-term safety and efficacy of 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one in humans.
properties
IUPAC Name |
3-[4-(1-adamantyl)piperazine-1-carbonyl]-6-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-30-20-2-3-22-19(11-20)12-21(24(29)31-22)23(28)26-4-6-27(7-5-26)25-13-16-8-17(14-25)10-18(9-16)15-25/h2-3,11-12,16-18H,4-10,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFHVMBVMNNMBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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